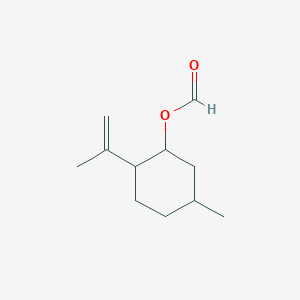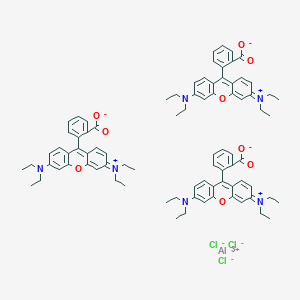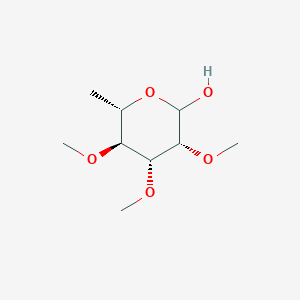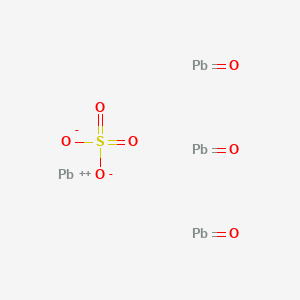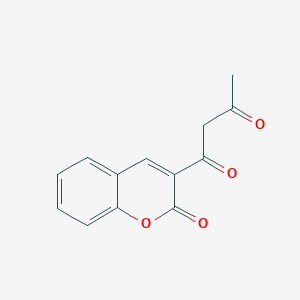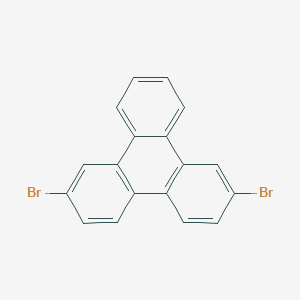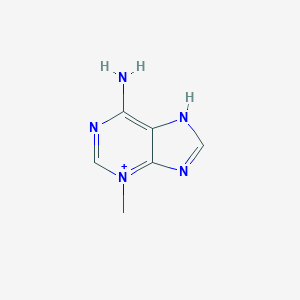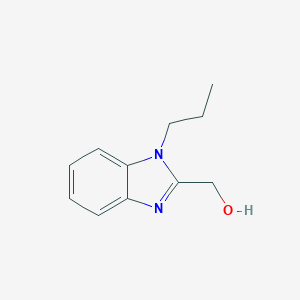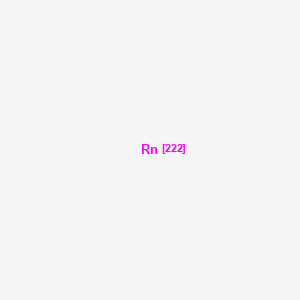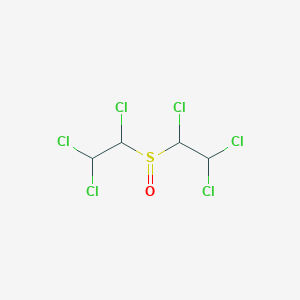
Gadolinium-153
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium-153 (Gd-153) is a radioactive isotope of gadolinium that has been used in scientific research for decades. It is a gamma emitter with a half-life of approximately 242 days, making it useful for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Gadolinium-153 has been used in a variety of scientific research applications, including nuclear medicine, radiography, and environmental studies. In nuclear medicine, Gadolinium-153 is used as a radiotracer for imaging studies, particularly in bone scans. It is also used in radiography to detect cracks and corrosion in metal structures. In environmental studies, Gadolinium-153 is used as a tracer to study the movement of water through soil and rock.
Wirkmechanismus
Gadolinium-153 works by emitting gamma rays, which can be detected by specialized equipment. In nuclear medicine, Gadolinium-153 is typically injected into the patient's bloodstream, where it accumulates in areas of bone growth or activity. The gamma rays emitted by the Gadolinium-153 are then detected by a gamma camera, which produces an image of the area being studied.
Biochemische Und Physiologische Effekte
Gadolinium-153 is a radioactive substance, and as such, it can have harmful effects on living organisms if not handled properly. However, in the amounts typically used in scientific research, the risks are minimal. The primary effect of Gadolinium-153 on living organisms is due to its gamma radiation, which can damage cells and cause mutations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Gadolinium-153 in lab experiments is its long half-life, which allows for extended periods of observation. Additionally, Gadolinium-153 is relatively easy to produce and handle, making it a cost-effective option for many research applications. However, Gadolinium-153 is a radioactive substance, which means that it requires specialized equipment and handling procedures to ensure the safety of researchers and the environment.
Zukünftige Richtungen
There are many potential future directions for the use of Gadolinium-153 in scientific research. One promising area is in the development of new imaging techniques that use Gadolinium-153 as a tracer. Another area of interest is in the study of environmental processes, such as groundwater movement and soil erosion. Additionally, Gadolinium-153 may have potential applications in the field of radiation therapy for cancer treatment.
Conclusion:
Gadolinium-153 is a useful radioactive isotope that has been used in scientific research for many years. Its long half-life, ease of production, and gamma-emitting properties make it a valuable tool for a variety of applications. While there are risks associated with working with radioactive materials, the benefits of using Gadolinium-153 in scientific research are significant. As new technologies and applications are developed, the use of Gadolinium-153 is likely to continue to expand.
Synthesemethoden
Gadolinium-153 is typically produced by irradiating natural gadolinium with neutrons in a nuclear reactor. The resulting Gd-152 absorbs a neutron, becoming Gadolinium-153. The Gadolinium-153 is then separated from the other isotopes of gadolinium using a variety of methods, including ion exchange chromatography and solvent extraction.
Eigenschaften
CAS-Nummer |
14276-65-4 |
|---|---|
Produktname |
Gadolinium-153 |
Molekularformel |
Gd |
Molekulargewicht |
152.92176 g/mol |
IUPAC-Name |
gadolinium-153 |
InChI |
InChI=1S/Gd/i1-4 |
InChI-Schlüssel |
UIWYJDYFSGRHKR-AHCXROLUSA-N |
Isomerische SMILES |
[153Gd] |
SMILES |
[Gd] |
Kanonische SMILES |
[Gd] |
Synonyme |
153Gd radioisotope Gadolinium-153 Gd-153 radioisotope |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)
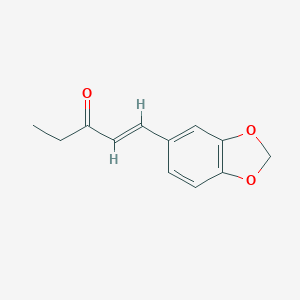
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
